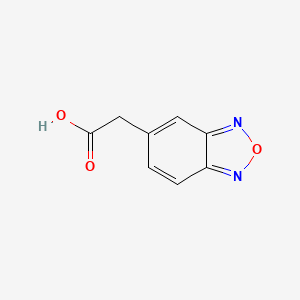

2-(2,1,3-Benzoxadiazol-5-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,1,3-benzoxadiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8(12)4-5-1-2-6-7(3-5)10-13-9-6/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNKVXVDVAOZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297158 | |

| Record name | 2,1,3-Benzoxadiazole-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083396-48-8 | |

| Record name | 2,1,3-Benzoxadiazole-5-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083396-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-Benzoxadiazole-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Analysis of the 2 2,1,3 Benzoxadiazol 5 Yl Acetic Acid Core

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. amazonaws.com For 2-(2,1,3-Benzoxadiazol-5-yl)acetic acid, the primary disconnections involve the carbon-carbon bond of the acetic acid side chain and the bonds within the heterocyclic benzoxadiazole ring.

A logical retrosynthetic approach would first disconnect the acetic acid side chain from the benzoxadiazole ring. This disconnection points to a key intermediate, a functionalized benzoxadiazole that can undergo a carbon-carbon bond-forming reaction. This intermediate could be a halogenated benzoxadiazole, which is a common precursor in cross-coupling reactions.

Further disconnection of the benzoxadiazole ring itself typically leads back to an ortho-substituted nitroaniline derivative. This is a common strategy as the benzoxadiazole ring is often formed through the cyclization of such precursors. nih.gov

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) would reveal the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For 2-(2,1,3-Benzoxadiazol-5-yl)acetic acid, one would expect to observe distinct signals for the protons on the benzoxadiazole ring, the methylene (B1212753) (-CH₂-) protons of the acetic acid group, and the acidic proton of the carboxyl group (-COOH). The chemical shifts (δ), splitting patterns (multiplicity), and integration values would be key to assigning each signal to its corresponding proton. For instance, the methylene protons would likely appear as a singlet, while the aromatic protons would exhibit more complex splitting patterns (e.g., doublets, doublet of doublets) due to coupling with neighboring protons.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl). One would expect to see signals corresponding to the carbons of the benzoxadiazole ring system, the methylene carbon, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon signal would be expected to appear significantly downfield.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HSQC experiment would correlate directly bonded proton and carbon atoms, while an HMBC experiment would show correlations between protons and carbons that are two or three bonds apart. These techniques are invaluable for confirming the connectivity of the molecular structure.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. The molecular ion of interest is first selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and helps to elucidate its structure. For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O) and fragmentation of the benzoxadiazole ring.

Without access to published experimental data for this compound, the specific chemical shifts, coupling constants, and mass-to-charge ratios cannot be provided. The generation of detailed, interactive data tables as requested is therefore not possible.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and understanding the bonding within a molecule. By analyzing the vibrational modes, a detailed picture of the molecular structure can be constructed.

Infrared (IR) spectroscopy of "this compound" would reveal characteristic absorption bands corresponding to its distinct functional groups. The IR spectrum of the parent 2,1,3-benzoxadiazole shows several characteristic peaks, and the addition of the acetic acid moiety introduces further identifiable vibrations. nih.gov

The benzoxadiazole ring system has its own set of characteristic vibrations. These include C-H stretching vibrations from the aromatic ring, C=N stretching, N-O stretching, and various ring deformation modes. For instance, IR spectra of 2,1,3-benzoxadiazole derivatives show bands related to the heterocycle around 1650-1400 cm⁻¹. nih.gov The presence of the acetic acid substituent can influence the precise positions of these bands due to electronic effects.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Benzoxadiazole | C=N Stretch | ~1614-1650 nih.gov |

| Benzoxadiazole | N-O Stretch | ~1535-1583 nih.gov |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | ~1483 nih.gov |

For "this compound," Raman spectroscopy could be employed to:

Confirm the presence of the benzoxadiazole ring: The symmetric breathing vibrations of the aromatic and heterocyclic rings would be expected to produce strong Raman signals.

Investigate intermolecular interactions: Changes in the Raman spectra upon aggregation or in different solvent environments can provide insights into hydrogen bonding involving the carboxylic acid group.

Study molecular orientation on surfaces: Surface-enhanced Raman spectroscopy (SERS) could be used to probe the adsorption and orientation of the molecule on metallic nanoparticles, which is relevant for sensor applications.

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy techniques are crucial for understanding the electronic transitions within "this compound" and its behavior upon excitation with light. These properties are fundamental to its potential applications in areas like fluorescence imaging and optoelectronics.

The UV-Vis absorption spectrum of "this compound" is expected to be dominated by electronic transitions within the benzoxadiazole chromophore. Benzoxadiazole and its derivatives are known to exhibit absorption in the UV and visible regions. researchgate.net The absorption bands are typically attributed to π-π* transitions. nih.gov

In related benzoxadiazole derivatives, absorption maxima are often observed in the range of 419-437 nm. nih.govresearchgate.net The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents on the benzoxadiazole core. The acetic acid group, being an electron-withdrawing group, could potentially cause a shift in the absorption maximum compared to the unsubstituted benzoxadiazole. The concentration of the compound and the pH of the solution can also affect the UV-Vis spectrum, particularly due to the potential for deprotonation of the carboxylic acid group. academie-sciences.fr

The 2,1,3-benzoxadiazole scaffold is a well-known fluorophore, and its derivatives often exhibit interesting photoluminescent properties. nih.gov The fluorescence of these compounds is typically characterized by:

Large Stokes Shifts: Many benzoxadiazole derivatives display a significant difference between their absorption and emission maxima, which is advantageous for fluorescence-based applications as it minimizes self-absorption. researchgate.netnih.gov

Solvatochromism: The emission wavelength of benzoxadiazole fluorophores can be highly sensitive to the polarity of the solvent, which is indicative of a change in the dipole moment upon excitation and suggests an intramolecular charge transfer (ICT) character of the excited state. nih.govnih.gov

Tunable Emission: The fluorescence properties, including the emission color and quantum yield, can be tuned by modifying the substituents on the benzoxadiazole ring.

For "this compound," the fluorescence emission is expected to be in the green region of the visible spectrum, similar to other benzoxadiazole derivatives. researchgate.net The carboxylic acid group may influence the fluorescence quantum yield and lifetime. The pH of the medium is also expected to play a crucial role, as the protonated and deprotonated forms of the carboxylic acid will likely have different photophysical properties.

Typical Photophysical Properties of Benzoxadiazole Derivatives

| Property | Typical Range | Reference |

| Absorption Maximum (λabs) | 419 - 437 nm | nih.govresearchgate.net |

| Emission Maximum (λem) | 494 - 550 nm | nih.gov |

| Stokes Shift | 95 - 107 nm | researchgate.net |

| Fluorescence Quantum Yield (Φf) | 0.27 - 0.5 | nih.govresearchgate.net |

Electrochemical methods, such as cyclic voltammetry, are employed to determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a compound. These parameters are critical for understanding its electron-donating and electron-accepting capabilities and for designing materials for electronic devices.

For benzoxadiazole derivatives, electrochemical studies have shown that they can possess good electron-transporting properties. researchgate.net The HOMO and LUMO energy levels can be calculated from the onset potentials of the oxidation and reduction peaks in the cyclic voltammogram. The electrochemical band gap can then be determined from the difference between the HOMO and LUMO levels.

In a study of related benzoxadiazole compounds, the electrochemical band gaps were found to be in the range of 2.48–2.70 eV, which showed a strong correlation with the optical band gaps determined from UV-Vis spectroscopy. nih.gov The introduction of the acetic acid group to the benzoxadiazole core would likely modulate these energy levels.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of 2-(2,1,3-Benzoxadiazol-5-yl)acetic acid. These calculations help in understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on benzoxadiazole derivatives have been performed to determine their geometric and electronic parameters. researchgate.net For instance, methods like B3LYP with basis sets such as 6-311++G(d,p) are employed to optimize the molecular geometry and calculate various properties in both the ground and excited states. researchgate.netorientjchem.org These studies reveal that the benzoxadiazole ring is a key component influencing the electronic behavior of the molecule. nih.govfrontiersin.orgnih.govresearchgate.net

In the context of this compound, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. Furthermore, DFT is used to model the electronic structure in excited states, which is essential for understanding the photophysical properties of these compounds. nih.govfrontiersin.orgnih.govresearchgate.net Time-dependent DFT (TD-DFT) is particularly useful for studying excited states and has been successfully applied to various benzoxadiazole and benzoxazole (B165842) derivatives to predict absorption and emission spectra. nih.govacs.orgresearchgate.net The choice of functional, such as PBE0, and basis set, like 6-31+G(d), has been shown to provide results that are in good agreement with experimental data for related compounds. nih.govacs.org

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for predicting electronic properties. Methods like Hartree-Fock (HF) and Møller-Plesset second order (MP2) have been used alongside DFT to study the 2,1,3-benzoxadiazole system. researchgate.net While computationally more demanding, these methods can provide benchmark data for validating results from less expensive methods like DFT. For complex systems, ab initio calculations are crucial for obtaining highly accurate electronic properties and for understanding electron correlation effects. aip.org

Molecular Orbital Analysis (HOMO-LUMO Gaps and Energy Levels)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and optical properties.

For benzoxadiazole derivatives, the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting benzoxadiazole core. orientjchem.orgnih.gov This distribution is characteristic of molecules with intramolecular charge transfer (ICT) character. nih.govfrontiersin.orgnih.govresearchgate.net The HOMO-LUMO gap for related benzoxadiazole derivatives has been determined both experimentally through electrochemical methods and computationally, with good correlation between the two. nih.govfrontiersin.orgnih.govresearchgate.net For example, electrochemical band gaps for some benzoxadiazole derivatives have been reported in the range of 2.48–2.70 eV, which aligns well with the optical band gaps of 2.64–2.67 eV. nih.govnih.gov DFT calculations at the B3LYP/6-311+G(d,p) level have been used to compute the HOMO and LUMO energies for similar compounds like 2,1,3-Benzoxadiazole-5-carboxylic acid. orientjchem.org

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.14 |

| LUMO | -3.11 |

| Energy Gap (ΔE) | 4.03 |

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as UV-Vis absorption and fluorescence spectra. TD-DFT calculations have been demonstrated to be a reliable tool for predicting the absorption and emission wavelengths of benzoxadiazole and benzoxazole derivatives. nih.govacs.orgresearchgate.net These calculations can simulate spectra in different solvents, showing how the polarity of the medium affects the electronic transitions. nih.govfrontiersin.orgnih.govresearchgate.net

For many benzoxadiazole-based fluorophores, the lowest energy absorption is attributed to a π-π* transition, often with significant charge-transfer character. nih.govfrontiersin.orgnih.govresearchgate.net The simulated spectra generally show good agreement with experimental results, although discrepancies can arise for systems with strong charge-transfer excited states. nih.govacs.org Computational studies also help in understanding other photophysical phenomena, such as the large Stokes shifts observed in some of these compounds, which is indicative of a significant change in geometry upon excitation. nih.govfrontiersin.orgnih.govresearchgate.net The combination of experimental and computational spectroscopy provides a comprehensive understanding of the photophysical behavior of these molecules. researchgate.netrsc.org

| Compound | Absorption Max (nm) | Emission Max (nm) | Optical Band Gap (eV) | Electrochemical Band Gap (eV) |

|---|---|---|---|---|

| Derivative 1 | ~419 | 494-498 | 2.64-2.67 | 2.48-2.70 |

| Derivative 2 | ~419 | 494-498 | 2.64-2.67 | 2.48-2.70 |

Mechanistic Studies of Reactions Involving the Benzoxadiazole Core

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. rsc.org For reactions involving the benzoxadiazole core, computational studies can map out potential energy surfaces, identify transition states, and calculate reaction barriers. This provides a detailed, step-by-step understanding of how reactions proceed. For example, understanding the reactivity of the benzoxadiazole ring is important for designing synthetic routes and for predicting the stability of these compounds under various conditions. DFT-based reactivity descriptors, such as Fukui functions and dual descriptors, can be calculated to predict the most reactive sites in the molecule for nucleophilic and electrophilic attack. researchgate.netresearchgate.net

Investigation of Non-Covalent Interactions and Polymorphism

Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, are critical in determining the crystal packing and solid-state properties of molecules. researchgate.net The study of these interactions is essential for understanding polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties.

For benzoxadiazole derivatives, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. mdpi.comdntb.gov.uafgcu.eduscirp.org This analysis, combined with the calculation of energy frameworks, can reveal the dominant interactions responsible for the formation of a particular crystal structure. mdpi.comdntb.gov.uafgcu.edu Studies on related compounds have shown the importance of π-hole interactions, carbonyl interactions, and π-stacking in dictating the crystal packing. mdpi.comdntb.gov.uafgcu.edu Intramolecular interactions, such as N···H hydrogen bonds, can also influence the conformation of the molecule. mdpi.com Understanding these non-covalent forces is key to controlling the solid-state structure and properties of this compound.

Chemical Transformations and Derivatization Strategies

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile handle for a variety of chemical modifications, including the formation of esters and amides, reduction to the corresponding alcohol, and activation for various coupling reactions.

Esterification and Amidation Reactions

The conversion of the carboxylic acid group of 2-(2,1,3-Benzoxadiazol-5-yl)acetic acid into esters and amides is a fundamental strategy for modifying its physicochemical properties and for constructing more complex molecules.

Esterification:

Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. whiterose.ac.uk The reaction is an equilibrium process, and to drive it towards the product side, the alcohol is often used in excess, or water is removed as it is formed. whiterose.ac.uk For instance, the esterification of a similar compound, 2-(benzofuran-2-yl)acetic acid, with methanol (B129727) is catalyzed by sulfuric acid under reflux conditions. nih.gov Various alcohols, from simple alkyl alcohols to more complex polyfunctional molecules, can be employed to generate a library of ester derivatives. medcraveonline.comnih.govmedcraveonline.com Enzymatic methods, using lipases, also present a green alternative for ester synthesis under mild conditions. medcraveonline.com

Amidation:

The formation of amides from this compound and an amine is a crucial reaction, particularly in the synthesis of biologically active compounds. Direct reaction between a carboxylic acid and an amine is often inefficient. Therefore, the carboxylic acid is typically activated using a coupling agent. lookchemmall.comresearchgate.net Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.netpeptide.com For example, amides of 2-(benzofuran-2-yl)acetic acid have been synthesized using EDC with various aminophenols. nih.gov This methodology is widely applied in peptide synthesis, where the carboxylic acid of one amino acid is coupled with the amino group of another. bachem.comnih.gov

Table 1: Examples of Esterification and Amidation Reactions This table is illustrative and based on general reactions of carboxylic acids and analogous compounds.

| Reaction Type | Reactants | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Esterification | This compound + Methanol | H₂SO₄ (catalyst), Reflux | Methyl 2-(2,1,3-benzoxadiazol-5-yl)acetate | nih.gov |

| Esterification | This compound + Ethanol | Lipase, Organic Solvent | Ethyl 2-(2,1,3-benzoxadiazol-5-yl)acetate | medcraveonline.com |

| Amidation | This compound + Aniline | EDC, HOBt, DMF | N-Phenyl-2-(2,1,3-benzoxadiazol-5-yl)acetamide | nih.gov |

| Amidation | This compound + Glycine methyl ester | HATU, DIPEA, DMF | Peptide-like conjugate | peptide.combachem.com |

Reduction to Alcohols

The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(2,1,3-benzoxadiazol-5-yl)ethanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) in a suitable solvent like tetrahydrofuran (B95107) (THF). peptide.comlibretexts.org The reduction with LiAlH₄ is a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, followed by further reduction of the intermediate aldehyde. peptide.com Care must be taken when using such strong reducing agents, as they can also reduce other functional groups. However, it is possible to selectively reduce a carboxylic acid in the presence of other reducible groups, such as a nitro group, by careful choice of reagents and reaction conditions. For instance, borane complexes are known for their chemoselectivity in reducing carboxylic acids over nitroarenes.

Activation for Coupling Reactions

Beyond simple ester and amide formation, the carboxylic acid group can be activated to participate in a variety of coupling reactions. This activation typically involves converting the hydroxyl group of the carboxylic acid into a better leaving group. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive acyl chloride. This acyl chloride can then readily react with a wide range of nucleophiles.

Furthermore, the activated carboxylic acid can be used in more complex transformations like peptide couplings. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient for forming peptide bonds, even with sterically hindered amino acids. researchgate.netbachem.com These reagents generate highly reactive activated esters in situ, which then react with the amine component.

Reactions Involving the Benzoxadiazole Core

The benzoxadiazole ring system, being electron-deficient, exhibits characteristic reactivity towards both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Reactions

While the benzoxadiazole ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the heterocyclic part, substitution reactions can still occur under specific conditions. sinica.edu.tw The position of substitution is directed by the existing acetic acid side chain and the electronic properties of the benzoxadiazole ring itself. Typical electrophilic aromatic substitution reactions include halogenation and nitration. libretexts.orgmasterorganicchemistry.com For example, the bromination of 2,1,3-benzoxadiazole itself has been reported. The nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The introduction of substituents onto the aromatic part of the benzoxadiazole core can significantly modulate the electronic and photophysical properties of the molecule.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the benzoxadiazole ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), especially when a good leaving group is present on the aromatic ring. libretexts.orgnih.govnih.govlibretexts.org For an SₙAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, a condition that the benzoxadiazole moiety inherently fulfills. sinica.edu.twlibretexts.org If a derivative of this compound bearing a halogen at a suitable position (e.g., 4- or 7-position) were available, it would be a prime candidate for SₙAr reactions. Various nucleophiles, such as amines, alkoxides, and thiolates, could displace the leaving group. For instance, the amination of benzoxazole (B165842) has been demonstrated, showcasing the feasibility of such transformations on related heterocyclic systems. mdpi.com These reactions are crucial for introducing a wide range of functional groups onto the aromatic core, further expanding the chemical diversity of this class of compounds.

Table 2: Summary of Potential Derivatization Reactions This table outlines potential reactions based on the known chemistry of the functional groups present in the molecule.

| Functional Group | Reaction Type | Potential Reagents | Expected Product | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Reduction | LiAlH₄ or BH₃/THF | 2-(2,1,3-Benzoxadiazol-5-yl)ethanol | peptide.comlibretexts.org |

| Carboxylic Acid | Acyl Chloride Formation | SOCl₂ or (COCl)₂ | 2-(2,1,3-Benzoxadiazol-5-yl)acetyl chloride | peptide.com |

| Benzoxadiazole Core | Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative | masterorganicchemistry.com |

| Benzoxadiazole Core (with leaving group) | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Substituted benzoxadiazole derivative | nih.govmdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the benzoxadiazole core of this compound. While direct cross-coupling on this specific molecule is not extensively documented, the reactivity of similar benzothiadiazole and benzotriazole (B28993) systems provides a strong basis for predicting its behavior in these transformations.

The Mizoroki-Heck reaction, for instance, facilitates the coupling of aryl halides with alkenes. wikipedia.orgorganic-chemistry.orgmdpi.comyoutube.com It is plausible that a halogenated derivative of this compound could undergo a Heck reaction to introduce alkenyl groups, thereby extending the conjugation of the system. The reaction typically employs a palladium(0) catalyst and a base, and it is known for its high stereoselectivity, generally favoring the formation of the trans isomer. organic-chemistry.org

The Suzuki-Miyaura coupling is another highly relevant transformation, involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used for the synthesis of biaryl compounds and has been successfully applied to benzothiadiazole and benzotriazole derivatives. researchgate.netrsc.org For example, 4,7-dibromo-2,1,3-benzothiadiazole (B82695) has been shown to undergo Suzuki-Miyaura coupling to introduce thiophene (B33073) and other aryl groups. researchgate.net A similar strategy could be employed with a brominated derivative of this compound to synthesize more complex structures. The choice of ligands, such as phosphines, is often crucial for the success of these reactions, especially with sterically hindered substrates. nih.gov

Furthermore, palladium-catalyzed C-S cross-coupling reactions have been developed for the functionalization of 5-substituted-2,1,3-benzothiadiazoles, suggesting that similar methodologies could be applied to introduce sulfur-based substituents onto the benzoxadiazole ring of the target compound. researchgate.netrsc.org

A summary of potential palladium-catalyzed cross-coupling reactions applicable to derivatives of this compound is presented in the table below.

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Potential Product |

| Mizoroki-Heck | Halogenated Benzoxadiazole + Alkene | Pd(OAc)₂, PPh₃, Base | Alkenyl-substituted Benzoxadiazole |

| Suzuki-Miyaura | Halogenated Benzoxadiazole + Boronic Acid | Pd(OAc)₂, Ligand, Base | Aryl-substituted Benzoxadiazole |

| C-S Coupling | Halogenated Benzoxadiazole + Thiol | Pd(L-Pro)₂, Base | Thioether-substituted Benzoxadiazole |

Synthetic Modification of the Benzoxadiazole Ring System

The benzoxadiazole ring system itself can be subjected to various synthetic modifications to alter its properties. These transformations typically involve electrophilic substitution reactions, although the electron-withdrawing nature of the benzoxadiazole ring can influence the regioselectivity and feasibility of such reactions.

Electrophilic aromatic substitution reactions, such as nitration and halogenation, are fundamental methods for functionalizing aromatic rings. savemyexams.comlibretexts.orgchemguide.co.uk The introduction of a nitro group (-NO₂) onto the benzoxadiazole ring can be achieved using a mixture of concentrated nitric and sulfuric acids. savemyexams.com The position of substitution will be directed by the existing acetic acid moiety and the electronic character of the heterocyclic ring. Given that the benzoxadiazole system is electron-deficient, electrophilic attack is generally less facile than on benzene (B151609).

Halogenation, using reagents like N-bromosuccinimide (NBS) in the presence of an acid catalyst, can introduce bromine atoms onto the ring. frontiersin.org These halogenated derivatives are valuable intermediates for subsequent cross-coupling reactions, as discussed in the previous section.

The synthesis of substituted benzoxazoles often begins with the condensation of ortho-aminophenols with various reagents. nih.govmdpi.com While the core of this compound is already formed, understanding these synthetic routes can provide insights into potential ring-opening and subsequent functionalization strategies, although such approaches are less common.

Computational studies, such as those using Density Functional Theory (DFT), can help predict the reactivity of the benzoxadiazole ring, identifying the most likely sites for electrophilic or nucleophilic attack by analyzing the frontier molecular orbitals (HOMO and LUMO). frontiersin.orgnih.gov For instance, the LUMO is often centered on the benzoxadiazole ring, indicating its susceptibility to nucleophilic attack under certain conditions. frontiersin.org

Stereoselective Synthesis of Chiral Derivatives

The acetic acid side chain of this compound presents an opportunity for introducing chirality, specifically at the α-carbon. The stereoselective synthesis of chiral α-aryl acetic acids is a well-established field in organic chemistry, and these methods can be adapted to the target compound.

One of the most common approaches involves the use of chiral auxiliaries. springerprofessional.desigmaaldrich.comresearchgate.net These are enantiomerically pure compounds that are temporarily attached to the carboxylic acid, directing the stereochemical outcome of a subsequent reaction, such as alkylation. After the desired chiral center is created, the auxiliary can be removed. Commonly used chiral auxiliaries include oxazolidinones and sulfur-based heterocycles derived from amino acids. springerprofessional.deresearchgate.netscielo.org.mx The general process involves:

Attachment of the chiral auxiliary to the carboxylic acid.

Diastereoselective alkylation of the resulting enolate.

Removal of the auxiliary to yield the enantiomerically enriched α-substituted acetic acid.

A more direct method is the enantioselective alkylation of the carboxylic acid itself, using a chiral base. nih.gov Chiral lithium amides have been shown to be effective in promoting the direct, highly enantioselective alkylation of arylacetic acids. nih.gov This approach avoids the need for the attachment and removal of a chiral auxiliary, making it more atom-economical.

Another strategy involves the asymmetric alkylation of chiral oxazolines derived from the carboxylic acid, a method pioneered by Meyers. chemtube3d.com The chiral oxazoline (B21484) acts as an auxiliary to control the stereochemistry of the alkylation at the α-position.

The table below summarizes key strategies for the stereoselective synthesis of chiral derivatives of this compound.

| Strategy | Key Reagents/Components | Description |

| Chiral Auxiliary | Oxazolidinones, Sulfur-based auxiliaries | Temporary attachment of a chiral group to direct diastereoselective alkylation. |

| Chiral Base | Chiral Lithium Amides | Direct enantioselective deprotonation and alkylation of the carboxylic acid. |

| Chiral Oxazoline | Meyers Asymmetric Alkylation | Conversion to a chiral oxazoline followed by diastereoselective alkylation. |

Development of Novel Derivatization Reagents for Analytical Applications

The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is a well-known fluorophore. nih.govnih.govresearchgate.net This property has been extensively exploited in the development of derivatization reagents for analytical applications, particularly for the sensitive detection of biomolecules in complex matrices. While this compound itself is not typically used as a derivatizing agent, its structural motifs are central to many such reagents.

Derivatization reagents based on the benzofurazan (B1196253) structure are designed to react with specific functional groups, such as carboxylic acids or amines, thereby tagging the analyte with a fluorescent label. This enhances the detectability of the analyte in techniques like high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry (MS).

For example, various benzofurazan derivatives containing an amino or hydrazino group have been synthesized to act as fluorescent labeling reagents for carboxylic acids. The derivatization reaction typically involves the activation of the carboxylic acid followed by condensation with the amino group of the reagent. These reactions are often optimized to be rapid and quantitative.

Furthermore, 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives are a prominent class of compounds used in biological and chemical research. nih.gov For instance, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) is a classic fluorogenic reagent for labeling amines. The introduction of different functional groups onto the benzoxadiazole ring allows for the fine-tuning of the reagent's reactivity, solubility, and spectral properties.

The development of these reagents often focuses on creating water-soluble variants to facilitate reactions in biological media and on designing structures that yield intense and specific signals in mass spectrometry, aiding in the identification and quantification of the derivatized analytes.

Advanced Applications in Materials Science and Analytical Chemistry

Organic Electronics and Photonics Applications

The 2,1,3-benzoxadiazole moiety is a well-established electron-accepting unit in the design of organic electronic and photonic materials. researchgate.netnih.gov The incorporation of this heterocycle into larger π-conjugated systems can effectively tune the electronic and optical properties of the resulting materials, making them suitable for a range of applications. researchgate.net

Dye-Sensitized Solar Cells (DSSCs) and Photo-Sensitizers

Theoretical studies on compounds closely related to 2-(2,1,3-Benzoxadiazol-5-yl)acetic acid, such as 2,1,3-Benzoxadiazole-5-carboxylic acid, have highlighted their potential as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). orientjchem.org These computational analyses, based on Density Functional Theory (DFT), indicate that the benzoxadiazole core, acting as an electron acceptor, coupled with a suitable donor and a π-spacer, can lead to desirable properties for efficient solar energy conversion. orientjchem.orgmdpi.com

Table 1: Theoretical Photovoltaic Properties of a Related Benzoxadiazole-Based Dye

| Parameter | Value | Reference |

| Dye Structure | 2,1,3-Benzoxadiazole-5-carboxylic acid (BCA) | orientjchem.org |

| Computational Method | DFT/B3LYP/6-311+G(d,p) | orientjchem.org |

| LUMO Energy Level | Suitable for electron injection into TiO2 | orientjchem.org |

| Potential for DSSC Application | Good | orientjchem.org |

Note: This table presents theoretical data for a closely related compound, not experimental data for this compound.

Luminescent and Fluorescent Materials

Derivatives of 2,1,3-benzoxadiazole are recognized for their luminescent properties, often exhibiting strong fluorescence in solution. nih.govresearchgate.net The benzoxadiazole unit, being electron-deficient, can be combined with electron-donating groups to create donor-π-acceptor (D-π-A) structures. This molecular architecture often leads to intramolecular charge transfer (ICT) upon photoexcitation, resulting in large Stokes shifts and solvent-dependent emission characteristics. nih.gov

Studies on various 2,1,3-benzoxadiazole derivatives have reported fluorescence quantum yields (ΦFL) up to approximately 0.5 in solution, with emission typically observed in the blue-to-green region of the visible spectrum. nih.govresearchgate.net The photophysical properties, including absorption and emission wavelengths, fluorescence lifetime, and quantum yield, can be finely tuned by modifying the molecular structure, such as by extending the π-conjugation or altering the donor strength. researchgate.netresearchgate.net The acetic acid moiety in this compound provides a site for further functionalization, allowing for its incorporation into larger molecular systems or polymers to develop novel luminescent materials.

Table 2: Photophysical Properties of Representative 2,1,3-Benzoxadiazole Derivatives

| Compound Class | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦFL) | Reference |

| D-π-A Benzoxadiazoles | ~419 | Bluish-green region | ~0.5 | nih.govresearchgate.net |

| Benzoxadiazole-based Liquid Crystals | 400-450 | 500-610 | 0.30-0.54 | researchgate.net |

Note: This table provides a general overview of the photophysical properties of the benzoxadiazole class of compounds.

Organic Light-Emitting Diodes (OLEDs) and Field Effect Transistors

The electron-accepting nature of the 2,1,3-benzoxadiazole core makes it a valuable component in the design of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netmdpi.com In OLEDs, benzoxadiazole derivatives can be employed as emitters or as host materials in the emissive layer. nih.gov The ability to tune the emission color and achieve high photoluminescence quantum yields is crucial for developing efficient OLED devices. nih.gov

Chemical Sensing Technologies

The fluorescence of benzoxadiazole derivatives is often sensitive to the local chemical environment, a property that is exploited in the development of chemical sensors. The interaction of an analyte with the sensor molecule can lead to a change in the fluorescence signal, such as quenching ("turn-off") or enhancement ("turn-on"), or a shift in the emission wavelength.

Detection of Specific Chemical Analytes (e.g., ammonia (B1221849), aliphatic amines, metal ions)

Benzoxadiazole-based fluorophores have been investigated for the detection of various analytes, including ammonia, aliphatic amines, and metal ions. The acidic proton of the carboxylic acid group in this compound, or the nitrogen atoms in the benzoxadiazole ring, can serve as recognition sites for these analytes.

For the detection of basic species like ammonia and aliphatic amines, the sensing mechanism often involves an acid-base interaction. The deprotonation of a fluorescent probe by the amine can lead to a significant change in its electronic structure and, consequently, its fluorescence properties. This can result in a "turn-on" or "turn-off" response, allowing for the quantification of the analyte. While direct experimental data for this compound as a sensor for ammonia or aliphatic amines is limited, the principle has been demonstrated with other benzoxadiazole derivatives.

In the case of metal ion detection, the benzoxadiazole moiety and the carboxylic acid group can act as a chelating site. The coordination of a metal ion can alter the photophysical properties of the fluorophore through mechanisms such as chelation-enhanced fluorescence (CHEF), chelation-enhanced quenching (CHEQ), or by modulating intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes. The selectivity of the sensor for a particular metal ion is determined by the specific binding affinity between the ligand and the metal. Benzoxazole (B165842) and benzothiazole (B30560) derivatives have shown selectivity for various metal ions, including Zn2+, Cu2+, and Ni2+. nih.govnih.govmdpi.com

Table 3: Examples of Analytes Detected by Benzoxadiazole and Related Heterocyclic Sensors

| Analyte | Sensor Type | Sensing Mechanism | Reference |

| Metal Ions (Zn2+, Cd2+) | Benzoxazole-based macrocycle | Photoinduced Electron Transfer (PET) | mdpi.com |

| Metal Ions (Zn2+, Cu2+, Ni2+) | Benzothiazole-based sensor | Ratiometric and colorimetric response | nih.gov |

| Metal Ions (Cu2+, Fe3+) | Benzothiazole-based amino acid | Fluorescence quenching | mdpi.com |

| Hg2+ | 4-(8-Quinolyl)amino-7-nitro-2,1,3-benzoxadiazole | Colorimetric change | nih.gov |

Note: This table illustrates the sensing capabilities of related heterocyclic compounds, suggesting the potential of this compound in similar applications.

Design of Chemo-Sensors Based on Benzoxadiazole Fluorophores

The design of chemosensors based on benzoxadiazole fluorophores involves the strategic integration of a recognition unit (receptor) and a signaling unit (the benzoxadiazole fluorophore). The receptor is designed to selectively bind with the target analyte, and this binding event is then translated into a measurable change in the fluorescence signal of the fluorophore.

The acetic acid group of this compound can serve as a versatile handle for covalently linking it to various receptor moieties. For instance, it could be coupled with ionophores for selective metal ion binding or with other functional groups that have a specific affinity for target molecules. The sensitivity and selectivity of the resulting chemosensor are dictated by the binding constant of the receptor-analyte interaction and the efficiency of the signal transduction mechanism. The inherent fluorescence of the benzoxadiazole core provides the necessary signaling capability for the development of highly sensitive "turn-on" or "turn-off" fluorescent probes.

Chromatographic Separation Techniques

The inherent fluorescence of the benzoxadiazole moiety forms the basis of its utility in chromatography. By chemically attaching this fluorophore to an analyte of interest—a process known as derivatization—analytes that are otherwise difficult to detect can be readily visualized and quantified at very low concentrations.

Enhancing Detectability and Separation Efficiency in High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. However, its effectiveness is often limited by the detector's ability to "see" the separated components. Many biologically and environmentally significant molecules lack a chromophore or fluorophore, making their detection by common UV-Vis or fluorescence detectors challenging.

Benzoxadiazole derivatives serve as excellent fluorescent labeling reagents to overcome this limitation. The process, known as pre-column derivatization, involves reacting the analyte with a benzoxadiazole-containing reagent before injection into the HPLC system. This reaction covalently binds the fluorescent benzoxadiazole tag to the analyte.

A notable advantage of many benzoxadiazole reagents is that they are often non-fluorescent themselves and only become highly fluorescent after reacting with the target analyte. This minimizes background noise and significantly enhances the signal-to-noise ratio, leading to exceptionally low detection limits.

Several functionalized benzoxadiazole reagents have been developed to target specific functional groups in analytes. The selection of the appropriate reagent is crucial for a successful derivatization and subsequent analysis.

| Derivatization Reagent | Target Functional Group |

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Primary and secondary amines, thiols |

| 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) | Primary and secondary amines |

| 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) | Primary and secondary amines |

| 4-(3-aminopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-APy) | Carboxylic acids |

| 4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS) | Primary and secondary amines |

This table is interactive. You can sort and filter the data.

The introduction of the benzoxadiazole tag not only enhances detectability but can also improve the chromatographic separation itself. The tag can alter the polarity and steric properties of the analyte, leading to better resolution from other components in the mixture.

Chiral Separation using Benzoxadiazole-based Derivatization Reagents

The separation of enantiomers, or chiral molecules that are mirror images of each other, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological effects. Chiral separation is a challenging analytical task because enantiomers have identical physical and chemical properties in an achiral environment.

One of the most effective strategies for separating enantiomers by HPLC is the use of chiral derivatization reagents. This "indirect" method involves reacting the racemic mixture of the analyte with an enantiomerically pure chiral reagent. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated on a conventional, achiral HPLC column.

Benzoxadiazole derivatives have been successfully modified to create potent chiral derivatization reagents. These reagents typically incorporate a chiral center in their structure in addition to the fluorescent benzoxadiazole core.

For instance, chiral benzofurazan-bearing reagents have been developed for the indirect HPLC determination of chiral molecules. researchgate.net The derivatization, separation, and detection procedures with chiral benzofurazan-bearing reagents like 4-(3-aminopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-APy) and 4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS) serve as representative examples of this approach. researchgate.net

The benzoxadiazole moiety in these chiral derivatizing agents offers two significant advantages:

High Sensitivity: The resulting diastereomers are fluorescent, allowing for their detection at very low concentrations.

Chromatographic Resolution: The bulky and rigid structure of the benzoxadiazole group can enhance the structural differences between the newly formed diastereomers, leading to improved separation efficiency.

The choice of the chiral derivatization reagent and the reaction conditions are critical to ensure a complete and stereochemically stable derivatization, without causing racemization of the analyte.

| Chiral Derivatization Reagent | Target Chiral Analyte Functional Group |

| (R)- or (S)-4-(3-aminopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-APy) | Carboxylic acids |

| (R)- or (S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS) | Amines, Amino acids |

This table is interactive. You can sort and filter the data.

Future Directions and Research Perspectives

Exploration of Underexplored Reaction Pathways for 2-(2,1,3-Benzoxadiazol-5-yl)acetic Acid

The reactivity of this compound has not been extensively documented, presenting a fertile ground for discovery. Future research should systematically investigate its participation in a variety of organic reactions, focusing on both the carboxylic acid moiety and the benzoxadiazole ring.

The carboxylic acid group is a versatile handle for a multitude of chemical transformations. Beyond standard esterification and amidation reactions, which would be useful for creating libraries of derivatives, more complex and less explored pathways should be a priority. For instance, the Arndt-Eistert homologation could be employed to extend the acetic acid side chain, providing access to a series of homologous acids and their derivatives. Another avenue for exploration is the Curtius or Schmidt rearrangement of the corresponding acyl azide, which would lead to the formation of aminomethyl-substituted benzoxadiazoles, opening up new avenues for functionalization.

The benzoxadiazole ring itself, while relatively stable, can undergo certain transformations. Nucleophilic aromatic substitution reactions on the benzene (B151609) ring, potentially facilitated by the electron-withdrawing nature of the oxadiazole, could be investigated. Furthermore, the synthesis of related heterocyclic systems starting from the benzoxadiazole core could be an interesting area of research. For example, reductive cleavage of the N-O bond in the oxadiazole ring could provide access to novel diamino-phenol derivatives.

Integration of Advanced Spectroscopic and Computational Approaches for Comprehensive Understanding

A thorough understanding of the photophysical and electronic properties of this compound and its derivatives is crucial for their rational application. While foundational spectroscopic characterization of 2,1,3-benzoxadiazole derivatives has been reported, a detailed investigation of this specific acetic acid derivative is warranted. nih.govresearchgate.net

Advanced spectroscopic techniques should be employed to build a comprehensive profile of the molecule. Time-resolved fluorescence spectroscopy could provide insights into the excited-state dynamics and the influence of the acetic acid group on the fluorescence lifetime. Solvatochromism studies, examining the changes in absorption and emission spectra in solvents of varying polarity, would be valuable for understanding the nature of the electronic transitions and the dipole moment changes upon excitation. kobv.de

In parallel, computational studies using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) will be instrumental. researchgate.net These calculations can predict and rationalize the observed spectroscopic properties, including absorption and emission wavelengths, and provide a detailed picture of the frontier molecular orbitals (HOMO and LUMO). researchgate.net Such computational models can also be used to explore the molecule's reactivity, predict the most likely sites for electrophilic and nucleophilic attack, and calculate its molecular electrostatic potential (MESP) to identify active centers. researchgate.net The combination of experimental and computational data will provide a robust understanding of the structure-property relationships.

Rational Design of Derivatives for Tuned Properties and Enhanced Functionality

The true potential of this compound lies in its capacity as a scaffold for the rational design of new molecules with tailored properties. The acetic acid moiety provides a convenient point for modification, allowing for the introduction of a wide array of functional groups.

Drawing inspiration from the development of benzoxazol-5-yl acetic acid derivatives as heparanase inhibitors, a similar strategy could be applied to create novel bioactive compounds. nih.gov By synthesizing a library of amides and esters of this compound and screening them for various biological activities, new therapeutic leads could be identified. Structure-activity relationship (SAR) studies will be crucial in this endeavor, guiding the design of more potent and selective derivatives. nih.govesisresearch.org

Furthermore, the fluorescent nature of the benzoxadiazole core can be exploited to design novel fluorescent probes. By attaching specific recognition motifs to the acetic acid group, probes for detecting metal ions, anions, or biologically relevant molecules could be developed. The change in the fluorescence signal upon binding of the target analyte would form the basis of the sensing mechanism. The principles of photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) could be incorporated into the design of these probes to achieve high sensitivity and selectivity.

Sustainable Synthesis and Process Intensification for Scalable Production

For any promising compound to find practical application, a sustainable and scalable synthesis route is essential. Future research should focus on developing green and efficient methods for the production of this compound.

Current synthetic methods for related heterocyclic compounds often rely on traditional batch processes that may involve hazardous reagents and generate significant waste. The development of a continuous-flow synthesis process would offer numerous advantages, including improved safety, higher efficiency, and easier scalability. As an example, the successful development of a continuous-flow process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid demonstrates the feasibility of this approach for acetic acid-functionalized heterocycles.

The principles of green chemistry should be at the forefront of this research. This includes the use of safer solvents, the reduction of energy consumption, and the minimization of waste. The exploration of catalytic methods, both homogeneous and heterogeneous, could lead to more atom-economical and environmentally friendly synthetic pathways. The ultimate goal would be to develop a robust and cost-effective manufacturing process that can provide sufficient quantities of this compound for further research and potential commercial applications.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2,1,3-benzoxadiazol-5-yl)acetic acid?

The compound is typically synthesized via cyclocondensation of substituted o-phenylenediamine derivatives with glyoxylic acid or its derivatives. Key steps include:

- Cyclization : Reacting 5-aminobenzoxadiazole precursors with bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures.

- Validation : Confirmation via LC-MS and ¹H/¹³C NMR to ensure purity (>95%) and structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identifies protons on the benzoxadiazole ring (δ 7.2–8.1 ppm) and the acetic acid moiety (δ 3.8–4.2 ppm for CH₂, δ 12–13 ppm for COOH) .

- FT-IR : Confirms carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative mode typically shows [M–H]⁻ peaks matching the molecular formula (C₈H₅N₂O₃) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) is essential for unambiguous structural determination. For example:

- Unit Cell Parameters : Monoclinic systems (e.g., space group C2/c) with cell dimensions a = 18.608 Å, b = 8.229 Å, c = 14.986 Å, and β = 92.05° .

- Hydrogen Bonding : Intermolecular O–H···N bonds stabilize the crystal lattice, as observed in similar benzoxadiazole derivatives .

- Software : SHELX suite refines diffraction data (R₁ < 0.05 for high-resolution datasets) .

Q. What strategies address discrepancies in biological activity data across studies?

- Controlled Assays : Use standardized cell lines (e.g., HEK293 or HepG2) and replicate experiments under identical conditions (pH, temperature, solvent).

- Metabolic Stability Tests : Evaluate compound degradation via HPLC-MS to distinguish intrinsic activity from artifact .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict reactive sites on the benzoxadiazole ring, guiding SAR studies .

Q. How can synthetic yields be optimized for scale-up?

- Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) improves regioselectivity in benzoxadiazole functionalization .

- Solvent Optimization : Replacing DMF with DMAc reduces side reactions (e.g., decarboxylation) .

- In Situ Monitoring : Real-time IR spectroscopy tracks intermediate formation to adjust reaction kinetics .

Data Contradiction & Validation

Q. Why do NMR spectra sometimes show unexpected splitting patterns?

- Tautomerism : The benzoxadiazole ring may exhibit keto-enol tautomerism, altering proton environments. Use variable-temperature NMR (VT-NMR) to identify dynamic equilibria .

- Impurities : Trace solvents (e.g., DMSO-d₆) or water can split peaks. Pre-dry samples with molecular sieves .

Q. How to validate conflicting cytotoxicity results in different labs?

- Standardized Protocols : Adhere to OECD guidelines (e.g., MTT assay with 48-hour exposure).

- Control Compounds : Include reference agents (e.g., doxorubicin) to calibrate assay sensitivity .

- Meta-Analysis : Cross-reference data with PubChem bioactivity databases to identify outliers .

Safety & Handling

Q. What precautions are necessary for handling this compound?

- PPE : Wear nitrile gloves and safety goggles due to irritant properties (LD₅₀ > 500 mg/kg in rodents) .

- Storage : Store at –20°C in airtight containers under nitrogen to prevent oxidation .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before incineration .

Computational & Theoretical Studies

Q. Which computational tools predict electronic properties of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.